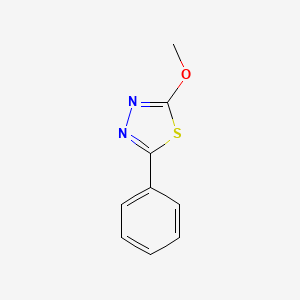

2-Methoxy-5-phenyl-1,3,4-thiadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1925-69-5 |

|---|---|

Molekularformel |

C9H8N2OS |

Molekulargewicht |

192.24 g/mol |

IUPAC-Name |

2-methoxy-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H8N2OS/c1-12-9-11-10-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI-Schlüssel |

OAVVUIBFTBNHOH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NN=C(S1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis Methodologies for 2 Methoxy 5 Phenyl 1,3,4 Thiadiazole and Its Analogues

Conventional Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Ring System

Conventional methods for synthesizing the 1,3,4-thiadiazole heterocyclic system have been well-established for decades. These routes typically involve the cyclization of linear precursors, often requiring strong acids or dehydrating agents to facilitate the formation of the aromatic ring.

Cyclization Reactions Involving Thiosemicarbazide (B42300) Derivatives

A cornerstone in the synthesis of the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide and its derivatives. sbq.org.brnih.gov This versatile method is widely used due to its efficiency in forming the heterocyclic core. sbq.org.br The general mechanism involves the reaction of a thiosemicarbazide or a precursor like an acylhydrazine with a suitable carbon and sulfur source, followed by cyclization. sbq.org.brresearchgate.net

One common pathway involves the reaction of carboxylic acid hydrazides with isothiocyanates to form 1,4-disubstituted thiosemicarbazides. These intermediates are then cyclized, typically in the presence of a strong acid like concentrated sulfuric acid, to yield the desired 2,5-disubstituted 1,3,4-thiadiazole. ptfarm.plnih.gov For instance, the reaction of 3-methoxyphenyl (B12655295) isothiocyanate with various hydrazides produces 1-R-4-(3-methoxyphenyl)thiosemicarbazides, which are subsequently cyclized using H₂SO₄. nih.gov The cyclization of acyl derivatives of thiosemicarbazide in an acidic medium consistently leads to the formation of 1,3,4-thiadiazole derivatives, whereas alkaline conditions tend to favor the formation of 1,2,4-triazoles. ptfarm.pl

The reaction can also proceed via the oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes. Reagents such as ferric chloride (FeCl₃) or bromine in acetic acid can be used to facilitate this transformation, providing a rapid and efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.brnih.gov

The table below summarizes outcomes from various cyclization reactions involving thiosemicarbazide derivatives.

Table 1: Examples of 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide Derivatives| Starting Materials | Cyclizing Agent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Thiosemicarbazone | Ferric Chloride (FeCl₃), Water | 2-Amino-5-aryl-1,3,4-thiadiazole | 73-90 | sbq.org.br |

| Thiosemicarbazone | Bromine, Glacial Acetic Acid | 2-Amino-5-aryl-1,3,4-thiadiazole | 76-82 | sbq.org.br |

| 1-Acyl-4-phenylthiosemicarbazide | Concentrated Sulfuric Acid | 2-Phenylamino-5-substituted-1,3,4-thiadiazole | 32-53 | nih.gov |

| 1-Acyl-4-substituted thiosemicarbazide | 25% HCl or Conc. H₂SO₄ | 2,4-Dioxothiazolidine-substituted 1,3,4-thiadiazole | Not specified | ptfarm.pl |

Phosphorus Oxychloride Mediated Cyclizations

Phosphorus oxychloride (POCl₃) is a frequently employed and highly effective reagent for the synthesis of 1,3,4-thiadiazoles. arabjchem.orgipindexing.com It functions as both a dehydrating and cyclizing agent, facilitating the intramolecular condensation of thiosemicarbazide precursors. arabjchem.orgbu.edu.egresearchgate.net This method is valued for its ability to drive the reaction towards the desired thiadiazole product, often in good to high yields. researchgate.net

The typical procedure involves treating a 1-acylthiosemicarbazide intermediate with POCl₃. The reaction can be performed with or without a solvent; when a solvent is used, chlorobenzene (B131634) is a common choice. arabjchem.orgrsc.org For example, a mixture of a carboxylic acid and thiosemicarbazide can be treated with POCl₃, stirred at room temperature, and then heated to 80-90°C to afford the corresponding 2-amino-5-aryl-1,3,4-thiadiazole. mdpi.com Optimized conditions for this dehydrative cyclization have been established, such as stirring the thiosemicarbazide with 2–4 equivalents of POCl₃ in chlorobenzene at 60°C for 2 hours. arabjchem.org

This reagent has been successfully used in the synthesis of a wide array of 1,3,4-thiadiazole derivatives, demonstrating its broad applicability. rsc.orgmdpi.combiointerfaceresearch.com

The table below presents findings from syntheses utilizing phosphorus oxychloride.

Table 2: Synthesis of 1,3,4-Thiadiazoles using Phosphorus Oxychloride (POCl₃)| Starting Materials | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide & Adamantane Carboxylic Acid | POCl₃ (2-4 equiv.), Chlorobenzene, 60°C, 2h | 2-Amino-5-(adamantan-1-yl)-1,3,4-thiadiazole | High | arabjchem.orgresearchgate.net |

| Methoxy (B1213986) Cinnamic Acid & Phenylthiosemicarbazide | POCl₃ | 2-Phenylamino-5-(methoxystyryl)-1,3,4-thiadiazole | Not specified | rsc.org |

| Carboxylic Acid & Thiosemicarbazide | POCl₃, 80-90°C, 1h | 2-Amino-5-aryl-1,3,4-thiadiazole | Not specified | mdpi.com |

| Substituted Benzoic Acid & Thiosemicarbazide | POCl₃, Dimethylformamide | 2-Amino-5-substituted-1,3,4-thiadiazole | Not specified | nanobioletters.com |

Alternative Reagent Systems for Core Formation

Beyond strong acids and phosphorus oxychloride, a variety of other reagent systems have been developed for the synthesis of the 1,3,4-thiadiazole core. These alternatives often provide milder reaction conditions or different mechanistic pathways.

Reagents such as p-toluenesulfonyl chloride (TsCl) and trimethylsilyl (B98337) chloride (TMSCl) have been shown to be effective for the cyclization of thiosemicarbazide resins in solid-phase synthesis. sbq.org.brsbq.org.br For instance, TsCl can be used as a desulfurative agent to promote the cyclization. nih.gov Other dehydrating agents like polyphosphoric acid (PPA) and thionyl chloride (SOCl₂) are also used for the cyclodehydration of N,N'-diacylhydrazines or related precursors. ipindexing.combu.edu.eg

Lawesson's reagent and its fluorous analogs are used for the thionation of N,N'-acylhydrazines, which subsequently cyclize to form 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org This method is often cleaner and provides higher yields compared to harsher reagents. organic-chemistry.org Another approach involves the use of propylphosphonic anhydride (B1165640) (T3P®), which can act as both a coupling and cyclodehydration reagent in a one-pot synthesis from carboxylic acids. docksci.com Additionally, iodine-mediated oxidative C-S bond formation offers a transition-metal-free pathway from thiosemicarbazides and aldehydes. organic-chemistry.org

Green Chemistry Approaches in 2-Methoxy-5-phenyl-1,3,4-thiadiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. Green chemistry principles, such as the use of alternative energy sources and minimizing hazardous waste, have been successfully applied to the synthesis of 1,3,4-thiadiazoles. nanobioletters.commdpi.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of 1,3,4-thiadiazoles. proquest.comnih.gov Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and simpler work-up procedures. proquest.comresearchgate.net

This technique has been applied to various cyclization reactions. For example, the cyclization of thiosemicarbazones in the presence of ferric chloride under microwave irradiation (200 W) can be completed in just 3 minutes, yielding products in the range of 73-90%. sbq.org.br Similarly, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide with POCl₃ in a microwave reactor can be accomplished in minutes rather than hours. nanobioletters.comtandfonline.com The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. proquest.com This method represents a significant improvement in terms of energy consumption and process efficiency. nih.govscimatic.org

The table below highlights the advantages of microwave-assisted synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Thiadiazoles| Synthesis Method | Reagents | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 2-Amino-5-aryl-1,3,4-thiadiazole, Aldehyde, Ethanol | 4-6 hours | Lower | proquest.com |

| Microwave | 2-Amino-5-aryl-1,3,4-thiadiazole, Aldehyde, Toluene | A few minutes | Higher (80-90) | proquest.comresearchgate.net |

| Conventional | Thiosemicarbazide, Carboxylic Acid, POCl₃ | Several hours | Lower | nanobioletters.com |

| Microwave | Thiosemicarbazide, Carboxylic Acid, POCl₃ | 3 minutes | 85-90 | nanobioletters.com |

| Microwave | Carboxylic Acid, Thiosemicarbazide, OPC-VH reagent | 5 minutes | 85 | tandfonline.com |

Ultrasonic Irradiation Techniques

The use of ultrasonic irradiation, or sonochemistry, is another green technique that has been effectively applied to the synthesis of 1,3,4-thiadiazole derivatives. tandfonline.comresearchgate.net The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields. researchgate.net

Ultrasonic irradiation has been used to synthesize 1,3,4-thiadiazoles from precursors like thiocarbox-anilides and hydrazonoyl halides. researchgate.netdocumentsdelivered.com These reactions often proceed faster and with higher yields under sonication compared to classical stirring methods at the same temperature. documentsdelivered.com A key advantage of this technique is its ability to promote reactions under mild, often solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comresearchgate.net The benefits include greater product purity, lower costs, high yields, and simplified workups. tandfonline.comresearchgate.net For instance, the condensation of thiocarbohydrazide (B147625) with N-(thiazol-2-yl)acetamide under ultrasonic irradiation at 60°C can be completed in just 20 minutes. tandfonline.com

The table below provides a comparison of outcomes from conventional and ultrasonic methods.

Table 4: Comparison of Conventional vs. Ultrasonic Synthesis of 1,3,4-Thiadiazoles| Starting Materials | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide, Hydrazonoyl Halides | Conventional | 6-8 hours | 72-83 | documentsdelivered.com |

| 1-Methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide, Hydrazonoyl Halides | Ultrasonic Irradiation | 1.5-2.5 hours | 85-94 | documentsdelivered.com |

| Thiocarbohydrazide, N-(thiazol-2-yl)acetamide | Ultrasonic Irradiation (60°C) | 20 minutes | Good | tandfonline.comresearchgate.net |

| Substituted Thiosemicarbazide, Substituted Benzoic Acid | Ultrasonic Irradiation | 45 minutes | 75-80 | nanobioletters.com |

Strategic Introduction of Methoxy and Phenyl Moieties into the Thiadiazole Scaffold

The synthesis of this compound is not typically a one-pot reaction but rather a multi-step process that strategically builds the molecule. The phenyl group is generally introduced first, followed by the formation of the thiadiazole ring, and finally, the introduction of the methoxy group.

A common and efficient method for the synthesis of the 1,3,4-thiadiazole ring is the cyclization of thiosemicarbazides. nih.gov This involves the reaction of a carboxylic acid with thiosemicarbazide. For the synthesis of the target compound's precursor, benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl3). mdpi.commdpi.com This reaction yields 5-phenyl-1,3,4-thiadiazol-2-amine (B177090). mdpi.comrasayanjournal.co.in

The introduction of the methoxy group can then be achieved through various pathways, often involving an intermediate such as 5-phenyl-1,3,4-thiadiazole-2-thiol. This thiol derivative can be synthesized and subsequently methylated. Another approach involves the derivatization of the 2-amino group of 5-phenyl-1,3,4-thiadiazol-2-amine. For instance, a related derivative, 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, was synthesized from 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine, highlighting a pathway where an amine precursor is modified. nih.gov

An alternative strategy for introducing the methoxy group involves the use of alkoxythiadiazole precursors. For example, 3-thiocarbamoyl thione methyl carbonate can be oxidized with H2O2 to yield an alkoxythiadiazole. nih.gov While not a direct route to the title compound, this demonstrates a method for incorporating an alkoxy group into the thiadiazole ring structure.

Synthetic Pathways for this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound often utilizes the pre-formed substituted thiadiazole core, which is then further functionalized. A primary precursor for many derivatives is 5-phenyl-1,3,4-thiadiazol-2-amine. mdpi.comnih.gov This intermediate allows for a variety of modifications at the 2-amino position.

For example, a series of 1,3,4-thiadiazole derivatives were synthesized by reacting 5-phenyl-1,3,4-thiadiazol-2-amine with different acid chlorides to form amide linkages. mdpi.com This approach can be used to introduce a wide range of substituents, creating a library of analogues.

Another versatile precursor is 5-phenyl-1,3,4-thiadiazole-2-thiol. The thiol group can be alkylated to introduce various side chains. For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide was synthesized from a thiol precursor, showcasing the utility of this intermediate in generating diverse analogues. nih.gov

The synthesis of analogues with different aryl groups at the 5-position can be achieved by starting with the corresponding substituted benzoic acid in the initial cyclization reaction with thiosemicarbazide. rasayanjournal.co.in This allows for the exploration of structure-activity relationships by modifying the phenyl ring with various substituents.

A general scheme for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N,N'-acylhydrazines with a thionating agent like Lawesson's reagent. nih.gov This method provides a route to a variety of thiadiazoles with different substituents at both the 2 and 5 positions.

Below is a table summarizing some of the key synthetic strategies and the resulting derivatives.

| Starting Material(s) | Reagents and Conditions | Product Type | Reference(s) |

| Benzoic acid, Thiosemicarbazide | POCl3 or PPE, heat | 5-Phenyl-1,3,4-thiadiazol-2-amine | mdpi.commdpi.com |

| 5-Phenyl-1,3,4-thiadiazol-2-amine, Acid chlorides | Anhydrous THF, NaHCO3 | 2-Acylamino-5-phenyl-1,3,4-thiadiazole derivatives | mdpi.com |

| 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine, 2-methoxybenzoyl chloride | Pyridine, 273 K | 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | nih.gov |

| 4-Phenyl-1-(thiobenzole) semicarbazide | Concentrated HCl | 2-Hydroxy-5-phenyl-1,3,4-thiadiazole | nih.gov |

| Substituted benzohydrazide, Benzoic acids | POCl3 | 2,5-Diphenyl-1,3,4-oxadiazole derivatives (related heterocycle) | ijacskros.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxy 5 Phenyl 1,3,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-Methoxy-5-phenyl-1,3,4-thiadiazole is expected to show distinct signals corresponding to the methoxy (B1213986) and phenyl protons. The three protons of the methoxy group (–OCH₃) would typically appear as a sharp singlet. The five protons of the phenyl group would produce a more complex multiplet pattern in the aromatic region of the spectrum.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. For related 1,3,4-thiadiazole (B1197879) derivatives, the carbon of the methoxy group typically resonates in the range of 55.50–55.58 ppm. nih.gov The two carbon atoms within the 1,3,4-thiadiazole ring are expected at distinct downfield shifts due to the influence of the adjacent nitrogen and sulfur atoms, with expected ranges of approximately 159-163 ppm and 163-169 ppm for similar structures. dergipark.org.tr The carbons of the phenyl ring would appear in the typical aromatic region (approximately 120-140 ppm).

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methoxy (–OCH₃) | ~3.8 - 4.2 | Singlet (s) |

| ¹H | Phenyl (–C₆H₅) | ~7.4 - 8.1 | Multiplet (m) |

| ¹³C | Methoxy (–OCH₃) | ~55 - 56 nih.gov | Quartet (in coupled spectrum) |

| Phenyl (–C₆H₅) | ~125 - 135 | Multiple signals | |

| Thiadiazole (C=N) | ~159 - 169 dergipark.org.tr | Two distinct signals |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. These include the stretching vibrations of the aromatic C-H bonds of the phenyl ring, typically seen above 3000 cm⁻¹. dergipark.org.tr The C=N stretching vibration within the thiadiazole ring is expected around 1570-1600 cm⁻¹. dergipark.org.tr The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group would produce strong signals, often found in the 1250-1000 cm⁻¹ region. The C-S bond within the heterocyclic ring also gives rise to absorptions, typically in the 700-800 cm⁻¹ range. dergipark.org.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C–H | Stretching | 3000 - 3100 researchgate.net | Medium-Weak |

| Thiadiazole C=N | Stretching | 1570 - 1600 dergipark.org.tr | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Methoxy C–O | Asymmetric Stretching | ~1250 | Strong |

| Thiadiazole C–S–C | Stretching | ~700 dergipark.org.tr | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₈N₂OS, which corresponds to a monoisotopic mass of approximately 192.036 g/mol . In an MS experiment, the molecular ion peak ([M]⁺) would be observed at this m/z value. For the closely related compound 2-methyl-5-phenyl-1,3,4-thiadiazole, common adducts observed include [M+H]⁺ and [M+Na]⁺. uni.lu Similar adducts would be expected for the title compound.

Common fragmentation pathways would likely involve the cleavage of the methoxy group or the breakdown of the heterocyclic and phenyl rings, leading to characteristic fragment ions.

| Ion Type | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₈N₂OS]⁺ | ~192.04 | Molecular Ion |

| [M+H]⁺ | [C₉H₉N₂OS]⁺ | ~193.04 | Protonated Molecule |

| [M+Na]⁺ | [C₉H₈N₂OSNa]⁺ | ~215.02 | Sodium Adduct |

| Fragment | [C₈H₅N₂S]⁺ | ~161.02 | Loss of methoxy radical (•OCH₃) |

| Fragment | [C₆H₅]⁺ | ~77.04 | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 29.950 |

| b (Å) | 14.561 |

| c (Å) | 7.6520 |

| β (°) | 94.78 |

| Volume (ų) | 3325.4 |

| Z | 8 |

Pharmacological and Biological Activity Investigations of 2 Methoxy 5 Phenyl 1,3,4 Thiadiazole

Anticancer and Antiproliferative Potentials

Derivatives of 1,3,4-thiadiazole (B1197879) featuring methoxy (B1213986) and phenyl groups have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to induce cytotoxicity in various cancer cell lines, their selectivity for malignant cells over healthy ones, and the specific molecular pathways they target.

The cytotoxic effects of 2-methoxy-5-phenyl-1,3,4-thiadiazole analogues have been evaluated against a broad panel of human cancer cell lines. For instance, a derivative featuring two methoxy groups within its phenyl rings demonstrated potent activity against the MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines, with IC50 values of 0.28 µg/mL and 0.52 µg/mL, respectively nih.gov. Another study highlighted a compound containing two 3-methoxyphenyl (B12655295) groups, which showed exceptionally high activity against both MCF-7 and MDA-MB-231 (breast cancer) cells nih.gov.

Furthermore, research on related structures has provided insights into their broad-spectrum antiproliferative activity. Various derivatives have been tested against liver (HepG2), colon (HT-29), pancreatic (PANC-1), and cervical (HeLa) cancer cell lines, showing a range of activities from moderate to high potency nih.govrsc.orgnih.gov. For example, certain novel 1,3,4-thiadiazole derivatives exhibited significant antiproliferative action against PANC-1, MDA-MB-231, HeLa, and A549 cell lines, with GI50 (50% growth inhibition) values in the low micromolar range researchgate.net. The collective data underscores the potential of the methoxy-phenyl-1,3,4-thiadiazole core structure in cancer therapy.

Table 1: In Vitro Cytotoxicity (IC50/GI50) of Selected Methoxy-Phenyl-1,3,4-Thiadiazole Derivatives

| Compound Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) |

|---|---|---|---|

| Cinnamic acid derivative with two methoxy groups | MCF-7 | Breast | 0.28 µg/mL |

| Cinnamic acid derivative with two methoxy groups | A549 | Lung | 0.52 µg/mL |

| Benzosuberone-thiadiazole derivative | PANC-1 | Pancreatic | 0.15 |

| Benzosuberone-thiadiazole derivative | MDA-MB-231 | Breast | 0.94 |

| Benzosuberone-thiadiazole derivative | HeLa | Cervical | 1.32 |

| Benzosuberone-thiadiazole derivative | A549 | Lung | 2.35 |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | HepG2 | Liver | 4.37 |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | A549 | Lung | 8.03 |

Note: The specific substitution patterns on the core this compound structure vary among the tested compounds.

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies on 1,3,4-thiadiazole derivatives have demonstrated promising selectivity. For example, certain newly synthesized derivatives showed weaker cytotoxic effects on normal fibroblast cells compared to their activity against breast cancer cell lines nih.gov.

In another study, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to be non-toxic to normal cells, including skin fibroblasts, hepatocytes, astroglia, and neurons, at concentrations that were effective in inhibiting cancer cell proliferation researchgate.net. This selectivity is a key indicator of a compound's therapeutic potential. Research has also shown that some 1,3,4-thiadiazole compounds exhibit good effects on cancer cells with safe profiles against normal cells nih.gov. The ability to induce apoptosis in cancer cells with low cytotoxicity against normal cell lines, such as human lung fibroblasts (WI38), further supports the potential of these compounds as selective anticancer agents mdpi.com.

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into 1,3,4-thiadiazole derivatives has identified several potential molecular targets. Some derivatives have been investigated as inhibitors of key enzymes involved in cell signaling and proliferation.

For instance, certain 1,3,4-thiadiazole hybrids have been designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors. In vitro evaluations confirmed strong enzymatic inhibition of EGFR, with IC50 values in the nanomolar range for the most potent compounds nih.gov. Subsequent analysis, such as Western blots, has confirmed the ability of some derivatives to inhibit the phosphorylation of both EGFR and HER-2, another important receptor tyrosine kinase in cancer nih.gov. While many compounds have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, specific studies directly linking this compound to CDK1 inhibition require further investigation nih.gov. The ability of the 1,3,4-thiadiazole scaffold to interact with various biological targets suggests a promising avenue for developing novel and specific anticancer agents researchgate.net.

Antimicrobial Activities

The 1,3,4-thiadiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. The inclusion of methoxy and phenyl substituents can modulate the antibacterial and antifungal properties of these compounds.

Derivatives of this compound have shown notable activity against a spectrum of bacteria. Studies have demonstrated that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Klebsiella pneumoniae.

The nature and position of substituents on the phenyl ring play a significant role in determining the antibacterial potency. For example, the presence of halogen groups on the phenyl moiety of 1,3,4-thiadiazole derivatives tends to enhance antibacterial activity, particularly against Gram-positive strains nih.gov. Conversely, other substitutions can confer broad-spectrum activity. Several novel 1,3,4-thiadiazole compounds have been synthesized and shown to possess moderate to good antibacterial efficacy when compared to standard drugs nih.govresearchgate.netorientjchem.org.

Table 2: Antibacterial Activity (MIC) of Selected Methoxy-Phenyl-1,3,4-Thiadiazole Analogues

| Compound Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|---|

| Halogenated 8a & 8b | S. aureus | Positive | 20-28 |

| Halogenated 8a & 8b | B. subtilis | Positive | 20-28 |

| Halogenated 8a-c | E. coli | Negative | 24-40 |

| Halogenated 8a-c | P. aeruginosa | Negative | 24-40 |

| Tris-1,3,4-thiadiazole 26 | S. pneumoniae | Positive | 8-31.25 |

| Tris-1,3,4-thiadiazole 26 | E. coli | Negative | 8-31.25 |

| Tris-1,3,4-thiadiazole 26 | K. pneumoniae | Negative | 8-31.25 |

Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds. The specific structures of the derivatives (e.g., 8a, 26) are as reported in the cited literature.

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have been recognized for their effectiveness against pathogenic fungi. The antifungal activity of these compounds has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger nih.gov.

Research indicates that derivatives bearing oxygenated substituents, such as methoxy groups, on the phenyl ring can impart significant antifungal activity nih.gov. One of the most active compounds against pathogenic fungi was identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which proved to be a potent agent against various Candida species with MIC values ranging from 8 to 96 µg/ml nih.govresearchgate.net. This compound was found to disrupt the biogenesis of the fungal cell wall nih.govresearchgate.net. The broad-spectrum fungicidal activity of many 2,5-disubstituted-1,3,4-thiadiazoles highlights their potential for development as novel antifungal agents in both medicine and agriculture mdpi.comscienceopen.comresearchgate.net.

Antitubercular and Antiviral Investigations

The 1,3,4-thiadiazole scaffold is a recurring motif in compounds investigated for their therapeutic potential, including activity against Mycobacterium tuberculosis and various viruses.

Antitubercular Activity: Derivatives of 2-amino-5-aryl-1,3,4-thiadiazole have been a focus of antitubercular research. Studies have shown that substitutions on the phenyl ring significantly influence the inhibitory activity against M. tuberculosis H37Rv. For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibition, while the non-fluorinated counterpart, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, showed 65% inhibition at a concentration of 6.25 µg/mL. cbijournal.comtandfonline.com Other research has synthesized N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives, with some compounds showing a minimum inhibitory concentration (MIC) value of 3.12 µg/mL against M. tuberculosis. connectjournals.com While these studies highlight the potential of the 5-phenyl-1,3,4-thiadiazole core, specific antitubercular data for the 2-methoxy derivative is not extensively detailed in the reviewed literature.

Antiviral Activity: The 1,3,4-thiadiazole nucleus is recognized as a bioisostere of pyrimidine (B1678525) and is incorporated into various compounds tested for antiviral properties. nih.gov Research has explored these derivatives against a range of viruses, including Tobacco Mosaic Virus (TMV), Human Immunodeficiency Virus (HIV), and respiratory viruses. nih.govmdpi.com For example, a series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and showed protective activity against TMV, with one compound having an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin. mdpi.com Other studies have investigated 2-phenylamino-1,3,4-thiadiazole derivatives against respiratory viruses like Influenza A and B. nih.gov However, specific antiviral screening results for this compound were not prominently featured in the available research.

Antiprotozoal Screening (e.g., Trypanosoma brucei)

Nitro-containing compounds, including those with a 1,3,4-thiadiazole ring, are a significant class of agents explored for treating parasitic diseases such as Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. nih.govnih.gov Research into 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives has yielded compounds with potent in vitro activity against the bloodstream form of T. b. rhodesiense, with some showing submicromolar IC50 values. nih.gov

Furthermore, the 2-amino-1,3,4-thiadiazole scaffold has been exploited to develop inhibitors of Trypanosoma brucei pteridine reductase (TbPTR1), a key enzyme in the parasite's folate salvage pathway. acs.orgresearchgate.net One biphenyl-thiadiazole derivative showed an IC50 of 16 μM against the enzyme and potentiated the antitrypanosomal activity of methotrexate. acs.orgresearchgate.net While these findings underscore the potential of the 5-phenyl-1,3,4-thiadiazole core in antiprotozoal drug discovery, specific data on the antiprotozoal activity of this compound is not detailed in the surveyed literature.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, making them important targets for neurological disorders. A series of novel 1,3,4-thiadiazole derivatives were designed and evaluated as MAO inhibitors. The findings indicated that these compounds were more selective for MAO-A over MAO-B. nih.gov One of the most active compounds, 6b, displayed a half-maximal inhibitory concentration (IC50) of 0.060 μM against human MAO-A, which was more potent than the reference drug moclobemide (IC50 = 4.664 μM). nih.gov The inhibition by this compound was found to be reversible and competitive. nih.gov Although this research establishes the 1,3,4-thiadiazole core as a promising scaffold for MAO-A inhibitors, specific inhibitory data for this compound is not provided.

Table 1: MAO-A Inhibition by Select 1,3,4-Thiadiazole Derivatives

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for conditions like Alzheimer's disease. A study on a series of 1,3,4-thiadiazole derivatives revealed promising inhibitory activity against both enzymes. nih.gov Generally, the compounds were more potent against AChE than BChE. One derivative exhibited a mixed-type of AChE inhibition. nih.gov Another analogue was found to be a non-competitive AChE inhibitor with an IC50 value of 0.09 μM and a high selectivity index of 300. nih.gov While this demonstrates the potential of the 1,3,4-thiadiazole structure, specific data for the 2-methoxy-5-phenyl variant was not presented.

Lipoxygenase Enzyme Inhibition

Lipoxygenase (LOX) enzymes are involved in inflammatory pathways and have been identified as potential targets for anticancer drug discovery. A study investigating a series of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety tested their inhibitory activity against 15-lipoxygenase-1. nih.gov The results indicated that methoxylated derivatives were among the most potent enzyme inhibitors, particularly when the methoxy group was at the ortho position of the phenyl ring. nih.gov Compounds with ortho- and meta-methoxy substitutions (4j and 4k) displayed the best inhibitory activity in the series. nih.gov This suggests that the presence and position of a methoxy group on the phenyl ring attached to the thiadiazole core can be crucial for lipoxygenase inhibition.

Table 2: 15-Lipoxygenase-1 Inhibition by Select Methoxylated 1,3,4-Thiadiazole Derivatives

Carbonic Anhydrase and Phosphodiesterase Inhibition

Carbonic Anhydrase Inhibition: Research into 2-substituted-1,3,4-thiadiazole-5-sulfamides as inhibitors of various human carbonic anhydrase (hCA) isoforms has been conducted. These compounds showed weak inhibition against cytosolic isoforms hCA I and hCA II, and membrane-associated hCA IV. nih.gov However, they acted as potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov The inhibition constants were in the range of 4.2–32 nM for hCA VA and 1.3–74 nM for hCA VB, making these compounds the first reported selective inhibitors for hCA VA/VB. nih.gov It is important to note that these promising results are for thiadiazole-sulfamide derivatives, and specific inhibitory data for this compound, which lacks the sulfamide group, is not available in the reviewed studies.

Phosphodiesterase Inhibition: Information regarding the investigation of this compound as a phosphodiesterase inhibitor was not found in the surveyed scientific literature.

Histone Deacetylase Inhibition

The 5-phenyl-1,3,4-thiadiazole scaffold has been identified as a promising core structure for the development of Histone Deacetylase (HDAC) inhibitors, which are a class of compounds investigated for cancer therapy. nih.govnih.gov Researchers have designed and synthesized series of 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids as analogues of the approved HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). nih.gov

Several of these derivatives have demonstrated potent HDAC inhibition and significant anticancer cytotoxicity, in some cases exceeding the potency of SAHA against various cancer cell lines. nih.gov For instance, a series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives were developed as HDAC inhibitors with DNA binding affinity. nih.gov Within this series, compound 4j showed the most potent inhibitory activity against HDAC1 with an IC₅₀ of 15 nM and displayed stronger antiproliferative activity than SAHA in tested tumor cell lines. nih.gov Docking studies have suggested that these thiadiazole-based hydroxamic acids can display higher affinities toward HDAC enzymes, such as HDAC8, than SAHA. nih.gov

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4j (2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative) | HDAC1 | 15 nM | nih.gov |

| N(1)-hydroxy-N(8)-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide (5b) | HDAC | Potent Inhibition | nih.gov |

| N(1)-hydroxy-N(8)-(5-(3-chlorophenyl-1,3,4-thiadiazol-2-yl)octandiamide (5c) | HDAC | Potent Inhibition | nih.gov |

| N(1)-hydroxy-N(8)-(5-(4-chlorophenyl-1,3,4-thiadiazol-2-yl)octandiamide (5d) | HDAC | Potent Inhibition | nih.gov |

Trypanosoma brucei Pteridine Reductase (TbPTR1) Inhibition

Pteridine reductase-1 (PTR1) is a crucial enzyme for the survival of the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis, making it a significant drug target. nih.govacs.org The 2-amino-1,3,4-thiadiazole scaffold has been explored for its potential to inhibit TbPTR1. nih.govresearchgate.net

Structure-based design has led to the synthesis of thiadiazole derivatives that act as mid-micromolar inhibitors of TbPTR1 with low toxicity. nih.govresearchgate.net One notable derivative, compound 4m , a biphenyl-thiadiazole-2,5-diamine, exhibited an IC₅₀ value of 16 μM against TbPTR1. nih.govacs.orgresearchgate.net This compound was also shown to potentiate the antitrypanosomal activity of the known dihydrofolate reductase (DHFR) inhibitor methotrexate, highlighting the potential of a dual-target approach. nih.govacs.org The inhibition of both DHFR and PTR1 is considered a key strategy for overcoming the metabolic bypass mechanisms in the parasite. unisi.it

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4m (biphenyl-thiadiazole-2,5-diamine) | TbPTR1 | 16 µM | nih.govacs.orgresearchgate.net |

Antioxidant Capacity Assessments

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of 1,3,4-thiadiazole derivatives has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. derpharmachemica.com

Studies on different series of 1,3,4-thiadiazole derivatives have demonstrated significant radical scavenging potential. For example, research on 1,3,4-thiadiazole amide derivatives containing a protocatechuic acid moiety showed high potential for scavenging both DPPH and ABTS radicals. researchgate.net In another study, 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety were assessed, and it was found that the presence of electron-donating methoxy groups on the phenyl ring enhanced antioxidant activity. nih.gov Specifically, compounds with methoxy groups at the 2, 3, or 4 positions of the phenyl ring showed increased radical scavenging potential. nih.gov One highly active compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto- nih.govnih.govnih.govthiadiazol-2-yl)acetamide, demonstrated a radical scavenging ability of 88.9% in the DPPH assay, which was comparable to the standard, ascorbic acid (92.7%). biointerfaceresearch.com

Proposed Mechanisms of Antioxidant Action

The mechanism by which 1,3,4-thiadiazole derivatives exert their antioxidant effects is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. The specific pathway can depend on the solvent and the nature of the radical.

For 1,3,4-thiadiazole derivatives containing phenolic hydroxyl groups, computational and electrochemical studies have shed light on the likely mechanisms. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the SPLET mechanism is considered the most probable reaction path for scavenging the DPPH radical. This involves the deprotonation of the antioxidant followed by electron transfer to the radical. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): In the case of the ABTS radical cation, the SET-PT mechanism is suggested as a more likely pathway. This involves the transfer of an electron from the antioxidant to the radical cation, followed by the loss of a proton. researchgate.net

Furthermore, the introduction of electron-donating substituents, such as methoxy groups, onto the phenyl ring of the thiadiazole core is thought to increase antioxidant activity by stabilizing the radical formed on the antioxidant molecule during the scavenging process. nih.gov

Other Reported Biological Activities for Thiadiazole Core

Anticonvulsant Properties

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the search for new anticonvulsant agents. nih.govarjonline.org Numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov

Close derivatives of this compound have shown notable anticonvulsant activity. For instance, in a series of N-phenyl-1,3,4-thiadiazol-2-amine derivatives, the compound 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine demonstrated a maximum protection of 64.28% in the MES model in rats at a dose of 300 mg/kg. nih.gov Other studies have also highlighted the potential of 2,5-disubstituted-1,3,4-thiadiazoles, with some compounds showing protection against pentylenetetrazole-induced convulsions in mice ranging from 70% to 90%. nih.gov The nature and position of substituents on the phenyl ring are critical for activity, with some reports indicating that methoxy groups at the 3 and 4 positions of a phenyl ring can lead to less protection compared to unsubstituted phenyl rings in certain series of compounds. nih.gov

| Compound/Derivative Series | Test Model | Activity/Protection | Reference |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Maximal Electroshock (MES) | 64.28% protection at 300 mg/kg | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles (Compound 112a) | Pentylenetetrazole-induced convulsions | 90% protection | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles (Compound 112g) | Pentylenetetrazole-induced convulsions | 70% protection | nih.gov |

| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Various seizure models | Potent activity, comparable to phenytoin and carbamazepine | arjonline.org |

Anti-inflammatory and Analgesic Effects

There is no specific data available in the reviewed literature concerning the anti-inflammatory and analgesic effects of this compound.

Antidepressant and Anxiolytic Activities

Direct studies on the antidepressant and anxiolytic activities of this compound as a standalone compound have not been identified in the current scientific literature. While the broader class of thiadiazole derivatives has been a subject of interest in central nervous system research, specific data for this methoxy-phenyl substituted variant is absent.

Mechanism of Action Elucidation for 2 Methoxy 5 Phenyl 1,3,4 Thiadiazole

Cell Cycle Modulation and Apoptosis/Necrosis Induction Pathways

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated significant capabilities in modulating the cell cycle and inducing programmed cell death, which are crucial mechanisms for their potential anticancer activity.

Research has shown that certain 1,3,4-thiadiazole compounds can halt the progression of the cell cycle at specific phases. For instance, analogues containing a 3,4,5-trimethoxyphenyl group have been found to arrest the cell cycle at the G2/M phase. nih.gov This interruption of the mitotic process is often linked to the inhibition of tubulin polymerization. nih.gov Another derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was observed to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest was associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1. nih.gov Similarly, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was also found to arrest the cell cycle in the G2/M phase in colorectal cancer cells. farmaceut.org

The induction of apoptosis is a primary pathway through which these compounds exert their cytotoxic effects. Studies on 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, a related heterocyclic compound, showed it induced apoptosis in colon and breast adenocarcinoma cells. mdpi.com Imidazo[2,1-b] nih.govnih.govscbt.comthiadiazole derivatives carrying a 4-methoxybenzyl group have also been identified as inducers of apoptosis, characterized by phosphatidylserine (B164497) externalization. nih.gov The suppression of specific signaling pathways is key to this process. For example, the MEK/ERK signaling pathway, which is critical for cell proliferation and survival, has been identified as a target. Inhibition of this pathway by thiadiazole derivatives leads to the induction of apoptosis. farmaceut.org Furthermore, predictions based on computational analysis suggest that the inhibition of the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, is a likely mechanism for the pro-apoptotic effects of some 1,3,4-thiadiazole compounds. mdpi.com

| Thiadiazole Derivative Class | Effect on Cell Cycle | Affected Cell Line | Associated Molecular Change |

|---|---|---|---|

| 1,2,3-Thiadiazole with 3,4,5-trimethoxyphenyl group | G2/M Phase Arrest nih.gov | HL-60, HCT-116, HMEC-1 nih.gov | Inhibition of tubulin polymerization nih.gov |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | G0/G1 Phase Arrest nih.gov | A549 (Lung Carcinoma) nih.gov | Enhanced p27/Kip1 expression nih.gov |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | G2/M Phase Arrest farmaceut.org | HCT116 (Colorectal Cancer) farmaceut.org | Suppression of MEK/ERK pathway farmaceut.org |

Impact on Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. mdpi.com This structural similarity suggests that thiadiazole derivatives have the potential to interfere with processes related to DNA and RNA synthesis. mdpi.com By mimicking the natural nucleobases, these compounds can disrupt the replication and transcription machinery within the cell, leading to an inhibition of cell division. nih.gov

Studies investigating the effect of novel 1,3,4-thiadiazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231) have directly measured their impact on DNA biosynthesis. nih.gov The results from these experiments, which utilized the incorporation of radiolabeled thymidine, confirmed that certain derivatives significantly inhibit DNA synthesis after a 24-hour incubation period. nih.gov This inhibition of DNA replication is a key factor in their cytotoxic and antiproliferative properties. nih.gov Furthermore, some 1,3,4-thiadiazole hybrids have been investigated for their DNA binding capabilities, suggesting that direct interaction with the DNA molecule is a possible mechanism of action, which would consequently affect both DNA and RNA synthesis. nih.gov

| Derivative Class | Observed Effect | Method of Observation | Affected Cell Lines |

|---|---|---|---|

| Novel 2,5-disubstituted 1,3,4-thiadiazoles | Inhibition of DNA biosynthesis nih.gov | [3H]-thymidine incorporation assay nih.gov | MCF-7, MDA-MB-231 (Breast Cancer) nih.gov |

| 1,3,4-Thiadiazole-Ciprofloxacin Hybrids | DNA Binding nih.gov | Electrochemical DNA binding investigations nih.gov | Huh-7 (Hepatocellular Carcinoma) nih.gov |

Molecular Interactions with Identified Biological Targets (e.g., protein binding, DNA binding)

The biological activity of 2-methoxy-5-phenyl-1,3,4-thiadiazole and its analogues stems from their ability to interact with various biological targets through a range of molecular forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com The mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes, allowing it to engage with intracellular targets like proteins and nucleic acids. nih.govmdpi.com

Molecular docking studies have provided significant insights into these interactions. For example, N-[3-(4-methoxy-phenyl)- nih.govscbt.comnih.govthiadiazol-5-yl]-acetamide, a potent antagonist of the human adenosine (B11128) A3 receptor, has been shown to form a hydrogen bond with the serine residue S1815.42 in the receptor's binding pocket via a nitrogen atom in the thiadiazole ring. nih.gov The 4-methoxy phenyl group of this compound engages in hydrophobic interactions with isoleucine (I1865.47) and tryptophan (W2436.48) residues. nih.gov

Other identified protein targets include:

Tubulin: Certain thiadiazole derivatives function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, which is crucial for mitosis. nih.govmdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3): A novel 2-amino-1,3,4-thiadiazole (B1665364) derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, was predicted to inhibit STAT3 by interacting with its DNA-binding domain. The proposed binding involves a hydrogen bond between the amino group of the thiadiazole scaffold and asparagine (Asn567), and another between the sulfone moiety and histidine (His332). mdpi.com

Transforming Growth Factor Beta (TGF-β) Type I Receptor Kinase: Docking studies revealed that imidazo[2,1-b] nih.govnih.govscbt.comthiadiazole derivatives can bind within the active site of this kinase domain through strong hydrogen bonding and hydrophobic interactions. nih.gov

DNA: As mentioned previously, some thiadiazole derivatives can bind directly to DNA, which is a mechanism for their cytotoxic effects. nih.gov

| Biological Target | Interacting Thiadiazole Derivative | Key Interacting Residues/Features | Type of Interaction |

|---|---|---|---|

| Human Adenosine A3 Receptor | N-[3-(4-methoxy-phenyl)- nih.govscbt.comnih.govthiadiazol-5-yl]-acetamide nih.gov | S181, I186, W243 nih.gov | Hydrogen Bonding, Hydrophobic nih.gov |

| STAT3 (DNA-Binding Domain) | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine mdpi.com | Asn567, His332, Ile467, Pro471 mdpi.com | Hydrogen Bonding, Pi-Alkyl mdpi.com |

| Tubulin | Cinnamic acid-1,3,4-thiadiazole hybrid mdpi.com | Colchicine binding site nih.gov | Protein Binding nih.gov |

| TGF-β Type I Receptor Kinase | 2-(4-methoxybenzyl)imidazo[2,1-b] nih.govnih.govscbt.comthiadiazole derivative nih.gov | Active site residues nih.gov | Hydrogen Bonding, Hydrophobic nih.gov |

Enzymatic Inhibition Kinetics and Reversibility Studies

The 1,3,4-thiadiazole scaffold is a component of numerous molecules designed as enzyme inhibitors. The specific substitution patterns on the thiadiazole ring, such as the 2-methoxy-5-phenyl configuration, are critical in determining the potency and selectivity of this inhibition.

A wide range of enzymes have been identified as targets for various 1,3,4-thiadiazole derivatives. These include:

Carbonic Anhydrases (CAs): Bis-sulfonamides incorporating the 1,3,4-thiadiazole ring have been shown to be efficient inhibitors of the cytosolic isoform CA II and the transmembrane, tumor-associated isoform CA IX, with inhibition constants (Ki) in the nanomolar range (21–129 nM against hCA II and 23–79 nM against hCA IX). nih.gov

Kinases: This class of enzymes is a major target. Thiadiazole derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK), Abl kinase, human epidermal growth factor receptor (HER), and cyclin-dependent kinase 9 (CDK9). mdpi.com The inhibition of the MEK/ERK signaling pathway kinases has also been demonstrated. farmaceut.org

Other Enzymes: Inhibition has also been reported for Dihydrofolate Reductase (DHFR), Topoisomerase II, glutaminase, histone deacetylases (HDACs), and Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis. mdpi.comnih.gov

While detailed kinetic and reversibility studies for this compound itself are not extensively published, the broad inhibitory profile of its analogues suggests competitive inhibition is a common mechanism, particularly for those targeting ATP-binding pockets in kinases. mdpi.com

| Enzyme Target | Thiadiazole Derivative Class | Reported Activity/Potency |

|---|---|---|

| Carbonic Anhydrase II & IX | Bis-sulfonamide 1,3,4-thiadiazoles nih.gov | Ki values in the nanomolar range (21-129 nM) nih.gov |

| Focal Adhesion Kinase (FAK) | 5-Aryl substituted 1,3,4-thiadiazole-2-amine amides mdpi.com | Micromolar inhibitors targeting ATP-binding pocket mdpi.com |

| Dihydrofolate Reductase (DHFR) | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives nih.gov | Demonstrated inhibitory activity nih.gov |

| Topoisomerase II | 1,3,4-thiadiazole-2-amine derivatives mdpi.com | Identified as potential inhibitors mdpi.com |

| Histone Deacetylases (HDACs) | 1,3,4-thiadiazole-based hydroxamic acids mdpi.com | Demonstrated inhibitory activity mdpi.com |

| STAT3 | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine mdpi.com | Predicted to be an inhibitor mdpi.com |

Structure Activity Relationship Sar Studies of 2 Methoxy 5 Phenyl 1,3,4 Thiadiazole and Its Analogues

Influence of Substituent Position and Nature on Biological Efficacy (e.g., Methoxy (B1213986), Phenyl, Halogens)

The biological activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives is highly dependent on the chemical nature and position of the substituents attached to the heterocyclic core. The presence of a phenyl group at the 5-position is a common feature in many biologically active analogues, and its substitution pattern is a key determinant of efficacy.

It has been observed that introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole (B1197879) core generally enhances anticancer effects. nih.gov The efficacy of these compounds is further influenced by the specific position and chemical nature of substituents on this aromatic ring. nih.gov For instance, in a series of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoles, the derivative with a benzyl (B1604629) substituent demonstrated notable cytotoxicity against colon (HT-29) and breast cancer (MDA-MB-23) cell lines, indicating that the dimethoxy substitution on the phenyl ring is compatible with anticancer activity. nih.gov

The nature of the group at the 2-position is also crucial. While the subject compound features a methoxy group, many studied analogues possess a 2-amino group, which serves as a versatile handle for further modification. For antitubercular activity against M. tuberculosis, derivatives bearing electron-donating groups, such as methoxy, at the para-position of a 5-arylamino substituent showed higher activity. nih.gov Conversely, for antibacterial applications, the introduction of electron-withdrawing groups on the phenyl ring at C-5, such as chloro or nitro groups, can enhance activity against both Gram-positive and Gram-negative bacteria. nih.gov

Halogen substitution has been shown to be a significant modulator of activity. In one study, a 5-bromo substituent on an adjacent 7-azaindole (B17877) core fused to a thiazole (B1198619) (a related heterocycle) enhanced inhibitory activity against Fyn kinase. acs.org This highlights the potential role of halogens in forming specific interactions with biological targets. acs.org

Simple alkyl substitutions also play a role. The substitution of a methyl group at the 5-position of the thiadiazole ring was found to increase diuretic activity when compared to compounds having an amino group at the same position. mdpi.com

| Core Structure | Position | Substituent | Observed Effect | Biological Activity | Source |

| 2-amino-1,3,4-thiadiazole (B1665364) | 5-phenyl ring | p-Methoxy | Increased activity | Antitubercular | nih.gov |

| 2-amino-1,3,4-thiadiazole | 5-phenyl ring | p-Chloro | Enhanced activity | Antibacterial | nih.gov |

| 2-amino-1,3,4-thiadiazole | 5-phenyl ring | p-Nitro | Enhanced activity | Antibacterial | nih.gov |

| 1,3,4-thiadiazole | 5-position | Methyl | Increased activity vs. Amino | Diuretic | mdpi.com |

| 1,3,4-thiadiazole | 5-position | Aromatic Ring | Enhanced effect | Anticancer | nih.gov |

Identification of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the 1,3,4-thiadiazole class, several key features have been identified as crucial for their interaction with biological targets.

The 1,3,4-thiadiazole ring itself is considered a key pharmacophoric element. It is often employed as a bioisostere of pyrimidine (B1678525) or oxadiazole, allowing it to mimic these structures and interact with their biological targets. nih.govnih.gov The ability of 1,3,4-thiadiazole derivatives to interfere with DNA replication processes is attributed to this bioisosteric relationship with pyrimidine, the core of three nucleobases. nih.govnih.gov

The mesoionic character of the thiadiazole ring is another important feature, as it enhances the ability of these compounds to cross cellular membranes, which contributes to good oral absorption and bioavailability. nih.gov Furthermore, the electronic properties of the sulfur atom in the ring are significant. The presence of localized regions of low electron density on the sulfur atom, known as σ-holes, may play a role in forming non-covalent interactions with biological targets. nih.gov

Specific intermolecular interactions are also vital. For a series of 1,3,4-thiadiazole derivatives designed as bacterial biofilm inhibitors, molecular docking studies revealed that hydrophobic effects and hydrogen-bond interactions were key factors for the binding between the compound and its protein target. nih.gov This underscores the importance of having appropriate hydrogen bond donors and acceptors, as well as lipophilic regions, correctly positioned in the molecule. For example, the nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors.

Impact of Core Structural Modifications on Efficacy and Selectivity

Modifying the central heterocyclic core of these molecules can lead to dramatic changes in their biological activity and target selectivity. This strategy is a powerful tool in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

A compelling example is the shift in kinase selectivity observed when a thiazole core was replaced with a 1,3,4-thiadiazole ring. In a study on kinase inhibitors, replacing a 2-aminothiazole (B372263) with a 1,3,4-thiadiazol-2-amine nucleus completely switched the selectivity of the compound. The original thiazole-based molecule was a selective inhibitor of Fyn kinase, whereas the new thiadiazole analogue became a potent and selective inhibitor of GSK-3β kinase. acs.org This demonstrates that the arrangement of heteroatoms in the core ring is critical for dictating which protein target the molecule will bind to. acs.org

The importance of the 1,3,4-thiadiazole core for certain activities is also highlighted when it is replaced by its oxygen-containing isostere, the 1,3,4-oxadiazole (B1194373). In one series of potential anticancer agents, derivatives containing the 1,3,4-thiadiazole scaffold showed potent activity against multiple cancer cell lines. nih.gov However, when this heterocycle was replaced by a 1,3,4-oxadiazole ring, a drastic drop in anticancer activity was observed. nih.gov This suggests that for this particular series, the sulfur atom of the thiadiazole ring is essential for the desired pharmacological effect, likely due to its unique size, electronic properties, and ability to form specific interactions. nih.gov

| Original Core | Modified Core | Impact on Biological Activity | Target/Activity | Source |

| 3-aminothiazole | 1,3,4-thiadiazol-2-amine | Switched selectivity from Fyn to GSK-3β | Kinase Inhibition | acs.org |

| 1,3,4-thiadiazole | 1,3,4-oxadiazole | Drastic drop in potency | Anticancer | nih.gov |

Computational Chemistry Applications in 2 Methoxy 5 Phenyl 1,3,4 Thiadiazole Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for geometry and physiochemical properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, geometry, and physicochemical properties of 2-methoxy-5-phenyl-1,3,4-thiadiazole. DFT methods, such as B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional), are widely used to optimize the molecular geometry and predict various molecular descriptors. dergipark.org.trdergipark.org.tracs.orgsapub.org

These calculations provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. For instance, studies on similar 1,3,4-thiadiazole (B1197879) derivatives show a nearly planar conformation of the thiadiazole ring, with specific dihedral angles between the thiadiazole and the attached phenyl rings. sapub.orgnih.gov

Furthermore, DFT is employed to calculate electronic properties that are crucial for understanding the molecule's reactivity and interaction capabilities. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. sapub.org A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, which are critical for predicting intermolecular interactions. dergipark.org.trsapub.org

Table 1: Theoretical Physicochemical Properties of Substituted 1,3,4-Thiadiazole Derivatives from DFT Calculations Note: Data is representative of typical calculations performed on this class of compounds.

| Property | Calculation Method | Basis Set | Predicted Value | Significance |

|---|---|---|---|---|

| Total Energy | DFT/B3LYP | 6-311++G(d,p) | Varies (Hartree) | Indicates molecular stability |

| HOMO Energy | DFT/B3LYP | 6-311++G(d,p) | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | DFT/B3LYP | 6-311++G(d,p) | ~ -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 6-311++G(d,p) | ~ 4.5 eV | Indicator of chemical reactivity sapub.org |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound derivatives, docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

In these simulations, the ligand is flexibly docked into the rigid or flexible binding pocket of a macromolecular target, such as an enzyme or receptor. The process generates multiple possible binding poses, which are then scored based on binding affinity or energy. Lower binding energy scores typically indicate a more stable and favorable interaction. researchgate.net

Studies on structurally related 1,3,4-thiadiazole compounds have demonstrated their potential to bind to various targets, including dihydrofolate reductase, histone deacetylase (HDAC), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). dovepress.comnih.govmdpi.com The docking results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. For example, the nitrogen atoms of the thiadiazole ring often act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and stacking interactions. researchgate.net

Table 2: Example Molecular Docking Results for 1,3,4-Thiadiazole Derivatives against Various Receptors

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Thiadiazole Derivative A | VEGFR-2 (4ASE) | -12.1 | Cys919, Asp1046 | Hydrogen Bonding |

| Thiadiazole Derivative B | HIV Protease | -117.41 | Asp25, Ile50 | Hydrogen Bonding, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies help to identify the key physicochemical properties and structural features that govern their therapeutic effects. researchgate.net

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for a set of molecules with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For instance, QSAR studies on imidazo[2,1-b] dergipark.org.trresearchgate.netthiadiazoles have shown that factors like hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO) can be critical for their antiproliferative activity. researchgate.net By understanding which descriptors are most influential, chemists can strategically modify the lead structure to optimize its biological profile.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of this compound and the stability of its complex with a biological target over time.

Following molecular docking, an MD simulation can be performed on the ligand-receptor complex. This simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves over a period of nanoseconds or longer.

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand over the simulation time suggests that it remains securely bound in the active site. mdpi.com RMSF analysis highlights the flexibility of different parts of the protein and the ligand, indicating which regions are most mobile. These simulations are crucial for validating docking poses and assessing the stability of the predicted interactions, offering a more realistic representation of the binding event than static docking alone. mdpi.comnih.gov

In Silico Prediction of Pharmacokinetic Profiles (e.g., Blood-Brain Barrier Penetration)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. For a compound like this compound, predicting its pharmacokinetic profile, including its ability to cross the Blood-Brain Barrier (BBB), is essential, especially if it is being developed for central nervous system (CNS) disorders. nih.gov

Computational models can predict BBB permeability based on various molecular descriptors. Properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are known to be critical for passive diffusion across the BBB. arxiv.org Generally, compounds with a molecular weight under 400 Da, a low hydrogen bond count, and moderate lipophilicity are more likely to penetrate the BBB. arxiv.org Various machine learning and regression models have been developed to predict the logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood), providing a quantitative estimate of BBB penetration. nih.govresearchgate.net These predictive tools help in the early-stage filtering of compounds that are unlikely to reach their CNS target, saving significant resources.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-aryl-1,3,4-thiadiazoles |

| Imidazo[2,1-b] dergipark.org.trresearchgate.netthiadiazole |

| 2-arylamino-5-aryl-1,3,4-thiadiazoles |

| 3,4,5-trimethoxyphenyl |

| 2,5-diphenyl-1,3,4-thiadiazole |

| 2,5-dimercapto-1,3,4-thiadiazole |

| Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole |

Future Research Directions and Therapeutic Potential of 2 Methoxy 5 Phenyl 1,3,4 Thiadiazole

Exploration of Novel Biological Targets for Therapeutic Intervention

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore, and its derivatives have been investigated against a multitude of biological targets. A significant area of research has been in oncology, where these compounds have shown promise. For instance, derivatives of 2,5-disubstituted-1,3,4-thiadiazole have been identified as inhibitors of carbonic anhydrases (CA), particularly isoforms CA II and CA IX, which are involved in tumor progression. mdpi.com Other identified targets for this class of compounds include tyrosine kinases, tubulin, and dihydrofolate reductase (DHFR). mdpi.comdovepress.com

Future research on 2-methoxy-5-phenyl-1,3,4-thiadiazole should involve broad-based screening against a panel of cancer-related targets. The presence of the 2-methoxy-5-phenyl moiety could confer unique binding properties, potentially leading to the discovery of novel target interactions. Beyond oncology, the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) suggests that these compounds can interfere with DNA replication processes, a mechanism that could be exploited not only in cancer but also in antimicrobial therapies. nih.gov Indeed, various 1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity. nih.gov Therefore, systematic screening of this compound against a diverse array of bacterial and fungal pathogens is a logical and promising avenue for future investigation.

Table 1: Investigated Biological Targets of Substituted 1,3,4-Thiadiazole Derivatives

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Carbonic Anhydrases (CA II, CA IX) | Oncology | mdpi.com |

| Tyrosine Kinases | Oncology | mdpi.com |

| Tubulin | Oncology | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Oncology, Antimicrobial | mdpi.comdovepress.com |

| DNA Replication | Oncology, Antimicrobial | nih.gov |

Rational Design and Development of Next-Generation Derivatives with Enhanced Potency and Selectivity

The principles of rational drug design can be effectively applied to the this compound scaffold to generate next-generation derivatives with improved therapeutic profiles. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the substituents on the phenyl ring for cytotoxic activity. mdpi.com For example, the position of the methoxy (B1213986) group on the phenyl ring has been shown to influence the anticancer potential of 1,3,4-thiadiazole derivatives. nih.gov

Future design strategies should focus on systematic modifications of the this compound structure. This could involve:

Positional Isomerism: Investigating the effect of shifting the methoxy group to different positions on the phenyl ring (e.g., 3-methoxy and 4-methoxy) to optimize target engagement.

Substitution on the Phenyl Ring: Introducing a variety of electron-donating and electron-withdrawing groups onto the phenyl ring to modulate the electronic properties and steric bulk of the molecule. This can significantly impact binding affinity and selectivity.

Modifications at the 2-position of the Thiadiazole Ring: While the current focus is on a methoxy group, exploring other substituents at this position could lead to derivatives with enhanced potency or altered target specificity.

Computational modeling and docking studies will be invaluable in guiding these design efforts by predicting the binding modes and affinities of novel derivatives with their putative biological targets.

Strategic Combinatorial Approaches in Drug Discovery and Development

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, which can be screened for biological activity. The synthesis of 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole libraries on a solid phase has been successfully demonstrated, showcasing the feasibility of applying combinatorial approaches to this heterocyclic system.

A future research direction would be to develop a combinatorial library based on the this compound scaffold. By systematically varying the substituents on both the phenyl and thiadiazole rings, a diverse collection of analogs can be synthesized. High-throughput screening of this library against a panel of biological targets could accelerate the discovery of lead compounds with desirable therapeutic properties. This approach, coupled with computational methods for library design, would significantly enhance the efficiency of the drug discovery process.

Integration of Advanced Methodologies for Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established, typically involving the cyclization of thiosemicarbazides with various reagents. nih.gov For instance, the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride is a common method. nih.gov More environmentally friendly methods, such as the use of polyphosphate ester (PPE), have also been developed for the one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. encyclopedia.pub

For characterization, a combination of modern analytical techniques is essential. While standard methods like NMR, IR, and mass spectrometry are routinely used to confirm the structure of synthesized compounds, advanced techniques such as X-ray crystallography can provide detailed insights into the three-dimensional structure of these molecules and their complexes with biological targets. nih.gov Such information is invaluable for understanding structure-activity relationships and for guiding further rational design efforts.

Table 2: Common Synthetic and Characterization Techniques for 1,3,4-Thiadiazole Derivatives

| Technique | Application | Reference |

|---|---|---|

| Cyclization of Thiosemicarbazides | Synthesis | nih.govnih.gov |

| Polyphosphate Ester (PPE) Catalysis | One-pot Synthesis | encyclopedia.pub |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | nih.govnih.gov |

| Infrared Spectroscopy (IR) | Functional Group Identification | nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Determination | nih.gov |

| X-ray Crystallography | 3D Structural Analysis | nih.gov |

Translational Research Prospects and Pre-Clinical Development Considerations

Promising in vitro findings for derivatives of this compound would necessitate a clear path towards translational research and pre-clinical development. The ultimate goal is to translate basic scientific discoveries into clinical applications.

Key considerations for the pre-clinical development of a lead compound from this series would include:

In vivo Efficacy Studies: Evaluating the therapeutic effect of the compound in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents).

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system. The 1,3,4-thiadiazole ring is known to impart favorable pharmacokinetic properties, including good oral bioavailability. nih.gov